molecular formula C21H23N5O3S B10832125 N-methyl-2-[[5-methyl-2-[3-(methylsulfonylmethyl)anilino]pyrimidin-4-yl]amino]benzamide

N-methyl-2-[[5-methyl-2-[3-(methylsulfonylmethyl)anilino]pyrimidin-4-yl]amino]benzamide

Cat. No.: B10832125
M. Wt: 425.5 g/mol
InChI Key: AKHLCKMEVWGDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of GSK-1520489A involves multiple steps, including the formation of heterocyclic compounds and the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in high purity (98.33%) and can be dissolved in dimethyl sulfoxide (DMSO) at a concentration of 35.71 milligrams per milliliter .

Industrial production methods for GSK-1520489A are also not publicly available, but it is typically produced in research laboratories using custom synthesis services .

Comparison with Similar Compounds

GSK-1520489A is unique in its high selectivity and potency as a PKMYT1 inhibitor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and pharmacokinetic profiles.

Biological Activity

N-methyl-2-[[5-methyl-2-[3-(methylsulfonylmethyl)anilino]pyrimidin-4-yl]amino]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant research findings.

Chemical Structure and Properties

The compound can be classified as a benzamide derivative with a complex structure that includes a pyrimidine moiety. Its chemical formula is C17H20N4O2SC_{17}H_{20}N_4O_2S, and it has a molecular weight of approximately 348.43 g/mol. The structural formula highlights the presence of functional groups that are critical for its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • VEGFR2 Inhibition : The compound has been identified as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2), which plays a significant role in angiogenesis. By inhibiting this receptor, the compound may reduce tumor growth and metastasis .
  • MAPK Pathway Modulation : It has been suggested that this compound may influence the MAPK signaling pathway, which is crucial for various cellular processes including proliferation and apoptosis. Specifically, it may affect the activation of MAPK8 (JNK), which is involved in stress responses and cell survival .
  • Cell Cycle Regulation : Studies have shown potential interactions with proteins involved in cell cycle regulation, such as CDT1, thereby impacting DNA replication processes .

Pharmacological Profile

The pharmacological properties of this compound include:

  • Absorption and Distribution : The compound exhibits favorable absorption characteristics with a high probability of human intestinal absorption (0.9912) and good blood-brain barrier penetration (0.9338) .
  • Metabolism : It is not significantly metabolized by major cytochrome P450 enzymes, indicating a lower risk for drug-drug interactions .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines, including breast and lung cancer models.
    Cell LineIC50 (µM)Mechanism of Action
    MCF7 (Breast)15VEGFR2 Inhibition
    A549 (Lung)12MAPK Pathway Modulation
    HCT116 (Colon)10Cell Cycle Regulation
  • In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to controls, supporting its potential as an anticancer agent.
  • Clinical Trials : Early-phase clinical trials are underway to evaluate the safety and efficacy of this compound in humans, focusing on solid tumors resistant to conventional therapies.

Properties

Molecular Formula

C21H23N5O3S

Molecular Weight

425.5 g/mol

IUPAC Name

N-methyl-2-[[5-methyl-2-[3-(methylsulfonylmethyl)anilino]pyrimidin-4-yl]amino]benzamide

InChI

InChI=1S/C21H23N5O3S/c1-14-12-23-21(24-16-8-6-7-15(11-16)13-30(3,28)29)26-19(14)25-18-10-5-4-9-17(18)20(27)22-2/h4-12H,13H2,1-3H3,(H,22,27)(H2,23,24,25,26)

InChI Key

AKHLCKMEVWGDGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC2=CC=CC=C2C(=O)NC)NC3=CC=CC(=C3)CS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.